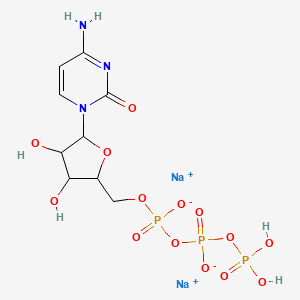

Cytidine-5'-triphosphate disodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H14N3Na2O14P3 |

|---|---|

Peso molecular |

527.12 g/mol |

Nombre IUPAC |

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

Clave InChI |

NFQMDTRPCFJJND-UHFFFAOYSA-L |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Biochemical Properties of Cytidine-5'-Triphosphate (CTP) Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-Triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide involved in a multitude of essential cellular processes. As a high-energy molecule, it serves as a fundamental building block for nucleic acid synthesis and plays a critical role in the biosynthesis of complex lipids and glycoproteins. The disodium (B8443419) salt form of CTP is a stable, water-soluble derivative widely utilized in biochemical and molecular biology research. This guide provides an in-depth overview of the core biochemical properties of CTP disodium salt, detailed experimental protocols for its handling and analysis, and visual representations of its key metabolic pathways.

Physicochemical and Handling Properties

CTP disodium salt is typically supplied as a white crystalline powder. Its high water solubility is a key advantage for in vitro experimental work, whereas it is insoluble in organic solvents like ethanol (B145695) and ether[1]. For long-term viability, the compound should be stored under desiccating conditions at -20°C, where it can remain stable for at least four years[2][3].

Table 1: Physicochemical Properties of CTP Disodium Salt

| Property | Value | Citations |

| Chemical Name | Cytidine 5′-(tetrahydrogen triphosphate), disodium salt | [3] |

| Synonyms | CTP, 5'-CTP·2Na | [1][4] |

| CAS Number | 36051-68-0 | [1][2] |

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [2][4] |

| Molecular Weight | 527.12 g/mol | [5][6] |

| Appearance | White crystalline powder | [3][4] |

| Purity (Typical) | ≥95% (HPLC) | [1][4] |

| Storage Temperature | -20°C | [1][2] |

| UV Absorbance (λmax) | 271 nm (at pH 7.0) | [7] |

| Molar Extinction (ε) | 9.0 x 10³ M⁻¹ cm⁻¹ (at pH 7.0) | [7] |

Table 2: Solubility Data

| Solvent | Solubility | Citations |

| Water | 50 mg/mL (clear, colorless solution) | [1][8] |

| PBS (pH 7.2) | 10 mg/mL | [3] |

| Ethanol, Chloroform, Ether | Insoluble | [1] |

Core Biochemical Roles and Signaling Pathways

CTP is a cornerstone of cellular metabolism, primarily synthesized from Uridine-5'-Triphosphate (UTP) by the enzyme CTP synthetase[9][10]. Its roles extend far beyond being a simple metabolite.

Key Functions:

-

RNA Synthesis: CTP is one of the four essential ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA[2][4][6].

-

Glycerophospholipid Biosynthesis: It is a critical coenzyme in the synthesis of phospholipids, such as phosphatidylcholine, a major component of cell membranes[1][2]. In the Kennedy pathway, CTP reacts with phosphocholine (B91661) to form CDP-choline, a rate-limiting step in phosphatidylcholine synthesis[3][9].

-

Protein and Lipid Glycosylation: CTP is involved in the activation of sugars for glycosylation reactions. For instance, it is a substrate for enzymes that produce CMP-sialic acids, which are then used in the sialylation of proteins and lipids[2][3].

-

Cellular Signaling: CTP acts as an agonist for certain P2X purinergic receptors, which are cation-permeable ligand-gated ion channels, implicating it in intercellular signaling pathways[2][11].

Below is a diagram illustrating the central metabolic position of CTP.

Experimental Protocols & Methodologies

Accurate and reproducible experimental results depend on the correct preparation and analysis of reagents. The following protocols provide detailed methodologies for common laboratory procedures involving CTP disodium salt.

Preparation of a Standard 100 mM Stock Solution

This protocol describes the preparation of a standard aqueous stock solution of CTP for use in enzymatic assays and other in vitro applications.

Materials:

-

CTP Disodium Salt (e.g., ≥95% purity)

-

Nuclease-free water

-

1 M NaOH solution

-

Calibrated pH meter

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weighing: On a calibrated analytical balance, carefully weigh the amount of CTP disodium salt powder required to make the desired volume of a 100 mM solution. (e.g., for 1 mL of solution, weigh 52.71 mg).

-

Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add approximately 80% of the final desired volume of nuclease-free water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless[8].

-

pH Adjustment: Place the tube in an ice bath to keep the solution cool. Using a calibrated pH meter, measure the pH of the solution. Carefully add small aliquots of 1 M NaOH to adjust the pH to a final value between 7.3 and 7.5.[7] Note: Aqueous solutions of nucleoside triphosphates are more stable at a slightly alkaline pH (>7.5)[11].

-

Final Volume: Add nuclease-free water to reach the final desired volume and mix thoroughly.

-

Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C[2].

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of CTP disodium salt and separating it from potential impurities such as CMP, CDP, and other nucleotide derivatives[5]. The following is a representative protocol based on established ion-pair reversed-phase chromatography methods.

Instrumentation and Reagents:

-

HPLC System: With a UV detector or Mass Spectrometer (MS).

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size)[4].

-

Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, adjusted to pH 6.9[4].

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, adjusted to pH 7.0[4].

-

Sample Diluent: Nuclease-free water.

-

Detection: UV at 254 nm[4].

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of CTP disodium salt in nuclease-free water. Filter the sample through a 0.22 µm syringe filter before injection.

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved[4]. Maintain column temperature at 27°C[4].

-

Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.

-

Chromatographic Separation: Run a gradient elution program. A typical program might be:

-

0-30 min: Gradient from 40% B to 60% B.

-

30-60 min: Hold at 60% B[4].

-

-

Data Analysis: Identify the CTP peak based on its retention time compared to a known standard. Purity is calculated by determining the area of the CTP peak as a percentage of the total area of all observed peaks. Potential impurities like CMP and CDP will have different retention times.

The following diagram outlines the general workflow for this HPLC analysis.

Conclusion

CTP disodium salt is an indispensable reagent in life sciences research. Its fundamental roles in the synthesis of RNA and phospholipids, coupled with its involvement in glycosylation and cell signaling, make it a molecule of significant interest. A thorough understanding of its physicochemical properties, adherence to proper handling and storage protocols, and the use of validated analytical methods are paramount for ensuring the integrity and reproducibility of experimental outcomes in research and drug development.

References

- 1. HPLC Separation of Cytidine-5'-diphosphate (CDP) and Adenosine 5'-Triphosphate (ATP) on Newcrom B Column | SIELC Technologies [sielc.com]

- 2. abnova.com [abnova.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Cytidine Triphosphate | SIELC Technologies [sielc.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. CN102614135A - Cytidine disodium triphosphate suspension powder injection and preparation method thereof - Google Patents [patents.google.com]

- 10. Cytidine 5′-triphosphate disodium salt - CTP [sigmaaldrich.com]

- 11. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Function of Cytidine-5'-triphosphate (CTP) in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-triphosphate (CTP), a pyrimidine (B1678525) nucleotide, is a vital molecule in cellular metabolism, playing a multifaceted role that extends beyond its fundamental function as a building block for nucleic acid synthesis. This technical guide provides a comprehensive overview of the core functions of CTP, with a particular focus on its involvement in lipid metabolism, protein glycosylation, and the regulation of key enzymatic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of CTP's metabolic significance and its potential as a therapeutic target.

Introduction

Cytidine-5'-triphosphate (CTP) is a high-energy molecule, analogous to adenosine-5'-triphosphate (B57859) (ATP), but with a more specialized role in cellular bioenergetics and biosynthesis.[1] While ATP serves as the primary energy currency of the cell, CTP is a crucial coenzyme and substrate in a specific set of metabolic reactions essential for cell growth, proliferation, and membrane integrity.[1][2] Its functions are tightly regulated, and dysregulation of CTP metabolism has been implicated in various diseases, including cancer and immunodeficiencies.[3][4] This guide will delve into the technical details of CTP's functions, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Functions of CTP in Cellular Metabolism

CTP's primary roles in cellular metabolism can be categorized into four main areas:

-

Nucleic Acid Synthesis: CTP is an essential precursor for the synthesis of ribonucleic acid (RNA).[5][6] It is one of the four key ribonucleoside triphosphates incorporated into the growing RNA chain by RNA polymerases during transcription.

-

Phospholipid Synthesis: CTP is indispensable for the de novo synthesis of major membrane phospholipids (B1166683), including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and cardiolipin (B10847521) (CL).[7][8][9] It achieves this by activating intermediates in two major pathways: the Kennedy pathway and the CDP-diacylglycerol pathway.

-

Protein Glycosylation: CTP is a key player in the sialylation of proteins and lipids, a critical post-translational modification that influences a wide range of cellular processes, including cell-cell recognition, signaling, and immune responses.[10][11]

-

Signal Transduction and Regulation: CTP and its synthesizing enzyme, CTP synthetase, are involved in cellular signaling and regulatory networks.[12] CTP itself can act as an allosteric inhibitor of its own synthesis, while the activity of CTP synthetase is modulated by phosphorylation and the availability of other nucleotides like GTP.[1][12]

Quantitative Data on CTP Metabolism

Intracellular Nucleotide Concentrations

The intracellular concentrations of ribonucleoside triphosphates are tightly controlled. CTP consistently represents the nucleotide with the lowest concentration in mammalian cells, highlighting the stringent regulation of its synthesis.[7][8]

| Nucleotide | Average Concentration (µM) in Mammalian Cells[7] |

| ATP | 3,152 ± 1,698 |

| GTP | 468 ± 224 |

| UTP | 567 ± 460 |

| CTP | 278 ± 242 |

Note: Values are presented as mean ± standard deviation and can vary depending on the cell type and metabolic state.

Tumor cells often exhibit altered nucleotide pools, with a general increase in both ribonucleotide and deoxyribonucleotide concentrations to support rapid proliferation.[7][13]

Enzyme Kinetics

The synthesis and utilization of CTP are governed by the kinetics of several key enzymes.

Table 2: Kinetic Parameters of Key Enzymes in CTP Metabolism

| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | Reference(s) |

| CTP Synthetase | Human Lymphocytes (Resting) | UTP | 280 ± 310 µM | 83 ± 20 pmol/min | [1] |

| Human Lymphocytes (Activated) | UTP | 230 ± 280 µM | 379 ± 90 pmol/min | [1] | |

| CTP:phosphocholine (B91661) cytidylyltransferase (CCT) | Rat Lung (microsomal) | CTP | 0.33 mM (with oleate) | 50-60% increase (with oleate) | [1] |

| Rat Lung (microsomal) | CTP | 0.99 mM (without oleate) | - | [1] | |

| CDP-diacylglycerol synthase (CDS) | Human (CDS1) | SAPA | - | 2.4 ± 0.2 µmol/min/mg | [6] |

| Human (CDS2) | SAPA | - | 4.5 ± 0.2 µmol/min/mg | [6] | |

| CMP-sialic acid synthetase (CMAS) | Drosophila melanogaster | Neu5Ac | 410 µM | 3.4-3.6 µmol/min/mg | [7] |

| Drosophila melanogaster | CTP | 450 µM | 3.4-3.6 µmol/min/mg | [7] |

SAPA: 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid

Key Metabolic Pathways Involving CTP

Phospholipid Synthesis

CTP is central to the synthesis of the major phospholipids that constitute cellular membranes.

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[7][14] CTP is required for the activation of phosphocholine and phosphoethanolamine to their respective CDP-derivatives.

Caption: The Kennedy Pathway for Phosphatidylcholine and Phosphatidylethanolamine Synthesis.

This pathway is responsible for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). CTP reacts with phosphatidic acid (PA) to form the key intermediate, CDP-diacylglycerol.[8]

Caption: The CDP-Diacylglycerol Pathway for Phospholipid Synthesis.

Protein Glycosylation: Sialylation

CTP is essential for the synthesis of CMP-sialic acid, the activated donor substrate for all sialyltransferase enzymes.[10][11]

Caption: The Role of CTP in Protein and Lipid Sialylation.

Regulation of CTP Synthesis

The intracellular pool of CTP is tightly regulated, primarily at the level of its synthesis by CTP synthetase.

Caption: Regulation of CTP Synthetase Activity.

Experimental Protocols

Measurement of Intracellular CTP Concentration by HPLC

This protocol describes a reversed-phase ion-pair high-performance liquid chromatography (HPLC) method for the simultaneous determination of intracellular ribonucleoside triphosphates.[14]

Materials:

-

Cell culture flasks or plates

-

Phosphate-buffered saline (PBS), ice-cold

-

6% Trichloroacetic acid (TCA), ice-cold

-

5 M Potassium carbonate (K₂CO₃)

-

HPLC system with UV detector (254 nm)

-

Reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm)

-

Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH 6.9

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH 7.0

-

Standards for ATP, GTP, UTP, and CTP

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, scrape them in a minimal volume of PBS. For suspension cells, pellet them by centrifugation.

-

Determine the cell number.

-

-

Nucleotide Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold 6% TCA (e.g., 1 mL per 10⁷ cells).

-

Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization:

-

Neutralize the supernatant by adding 5 M K₂CO₃ dropwise until the pH is between 6.5 and 7.5. The formation of a precipitate (potassium perchlorate) is expected.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.

-

Collect the neutralized supernatant.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the sample onto the HPLC system.

-

Use a gradient elution program to separate the nucleotides. A typical gradient might be:

-

0-30 min: 40% B to 60% B

-

30-60 min: Hold at 60% B

-

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of ATP, GTP, UTP, and CTP standards.

-

Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

-

Calculate the intracellular concentration of CTP based on the cell number and the extraction volume.

-

CTP Synthetase Activity Assay (Spectrophotometric)

This assay measures the activity of CTP synthetase by monitoring the production of CTP from UTP, which results in an increase in absorbance at 291 nm.[6]

Materials:

-

Cell lysate or purified CTP synthetase

-

Assay Buffer: 60 mM HEPES, pH 8.0, 10 mM MgCl₂

-

Substrate Solution: 1.5 mM ATP, 600 µM UTP, and 0.2 mM GTP in Assay Buffer

-

Glutamine solution: 100 mM

-

Spectrophotometer capable of reading absorbance at 291 nm

-

Cuvettes

Procedure:

-

Enzyme Preparation:

-

Prepare cell lysates by sonication or other appropriate methods in a suitable buffer, followed by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

-

Reaction Setup:

-

In a cuvette, combine the Assay Buffer and the Substrate Solution.

-

Add a specific amount of cell lysate or purified enzyme to the cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the substrates.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a small volume of the glutamine solution to the cuvette and mix quickly.

-

-

Measurement:

-

Immediately start monitoring the increase in absorbance at 291 nm over time using the spectrophotometer. The extinction coefficient for the conversion of UTP to CTP at 291 nm is approximately 1.3 mM⁻¹cm⁻¹.

-

-

Calculation of Activity:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of CTP formation.

-

Express the enzyme activity in units such as µmol of CTP formed per minute per mg of protein.

-

Conclusion

Cytidine-5'-triphosphate is a cornerstone of cellular metabolism, with its influence extending from the central dogma of molecular biology to the structural integrity of cellular membranes and the intricate signaling networks that govern cell fate. A thorough understanding of CTP's functions and the regulation of its metabolism is paramount for researchers in basic science and is of significant interest to those in drug development. The pathways and enzymes involved in CTP metabolism present a landscape of potential targets for therapeutic intervention in a variety of diseases, most notably cancer, where the demand for nucleotides is high. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the complex and vital roles of this essential nucleotide.

References

- 1. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytidine triphosphate (CTP) synthetase activity during cell cycle progression in normal and malignant T-lymphocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. Intracellular Nucleotide Levels and the Control of Retroviral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nucleotide pools dictate the identity and frequency of ribonucleotide incorporation in mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Profiling Ribonucleotide and Deoxyribonucleotide Pools Perturbed by Remdesivir in Human Bronchial Epithelial Cells [frontiersin.org]

- 13. Determination of deoxyribonucleoside triphosphate pool sizes in ribonucleotide reductase cDNA transfected human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

CTP Disodium Salt as a Precursor for Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for numerous cellular processes. As a high-energy molecule, it serves as a fundamental building block for the synthesis of RNA and is indispensable for the biosynthesis of phospholipids (B1166683) and the glycosylation of proteins. The disodium (B8443419) salt of CTP is a stable and soluble formulation, making it a crucial reagent in various research and drug development applications, from in vitro transcription to the study of metabolic pathways and the development of antiviral and anticancer therapies. This technical guide provides an in-depth overview of CTP disodium salt, focusing on its role as a precursor in nucleotide synthesis, the kinetics of its formation, and detailed experimental protocols for its application and analysis.

Introduction to Cytidine 5'-Triphosphate (CTP)

CTP is a nucleoside triphosphate composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[1] Its disodium salt form is a white powder that is soluble in water, enhancing its utility in various biochemical and molecular biology applications.[2][3] CTP plays a central role in cellular metabolism, not only as a monomeric unit for RNA synthesis by RNA polymerases but also as a key precursor for the synthesis of all membrane phospholipids via the Kennedy and CDP-diacylglycerol pathways.[4][5] Furthermore, CTP is involved in protein sialylation, a critical post-translational modification.[6] Given its essential roles in cell proliferation and expansion, the synthesis and availability of CTP are tightly regulated.[3][7]

Chemical and Physical Properties of CTP Disodium Salt

| Property | Value | Reference(s) |

| Synonyms | 5'-CTP·2Na, CTP disodium salt | [2] |

| CAS Number | 36051-68-0 | [2][8] |

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [2][8] |

| Molecular Weight | 527.12 g/mol | [8] |

| Appearance | White powder | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | -20°C, under desiccating conditions | [2] |

The De Novo Synthesis of CTP: The Role of CTP Synthase

The primary route for CTP synthesis in cells is the de novo pathway, where it is produced from Uridine 5'-triphosphate (UTP). This reaction is catalyzed by the enzyme CTP synthase (CTPS), which exists in two isoforms in humans, CTPS1 and CTPS2.[9][10] This final step in pyrimidine nucleotide biosynthesis is a rate-limiting and highly regulated process.[7][9]

The overall reaction is as follows: UTP + ATP + Glutamine → CTP + ADP + Pi + Glutamate[7]

The reaction mechanism involves the ATP-dependent phosphorylation of UTP at the 4-oxygen position, making the C4 carbon susceptible to a nucleophilic attack by ammonia (B1221849).[9] The ammonia is generated from the hydrolysis of glutamine in the glutaminase (B10826351) domain of the enzyme and is then channeled to the synthetase domain.[9]

Regulation of CTP Synthase Activity

CTP synthase activity is meticulously controlled through several mechanisms to maintain appropriate intracellular nucleotide pools:

-

Allosteric Activation by GTP: Guanosine 5'-triphosphate (GTP) acts as an allosteric activator, significantly enhancing the glutaminase activity of CTPS.[9][11] This regulation helps to balance the pools of purine (B94841) and pyrimidine nucleotides.[9]

-

Feedback Inhibition by CTP: The end-product, CTP, acts as an allosteric inhibitor, providing a negative feedback loop to prevent its overproduction.[1][9][12] CTP competes with UTP for binding to the enzyme.[12]

-

Substrate-Induced Oligomerization: The binding of substrates ATP and UTP, as well as the product CTP, promotes the formation of the active tetrameric form of the enzyme from inactive dimers.[13]

-

Phosphorylation: The activity of human CTPS1 can be inhibited by phosphorylation by kinases such as glycogen (B147801) synthase kinase 3 (GSK3) and casein kinase 1.[9]

dot

Figure 1: De Novo Pyrimidine Synthesis Pathway leading to CTP.

Quantitative Data on CTP Synthase Kinetics

The enzymatic activity of CTP synthase is influenced by substrate concentrations and the presence of allosteric regulators. The following tables summarize key kinetic parameters for human CTP synthase isoforms.

Table 1: Michaelis-Menten Constants (Km) for CTP Synthase

| Enzyme Source | Substrate | Km (µM) | Conditions | Reference(s) |

| Human (Activated PBMCs) | UTP | 230 ± 280 | Cell Lysate | [] |

| Human (Resting PBMCs) | UTP | 280 ± 310 | Cell Lysate | [] |

| E. coli | UTP | 150 | Purified Enzyme | [12] |

Table 2: Maximum Velocity (Vmax) of CTP Synthase

| Enzyme Source | Vmax | Conditions | Reference(s) |

| Human (Activated PBMCs) | 379 ± 90 pmol/min | Cell Lysate | [] |

| Human (Resting PBMCs) | 83 ± 20 pmol/min | Cell Lysate | [] |

Table 3: Inhibition Constant (Ki) for CTP

| Enzyme Source | Inhibitor | Ki (µM) | Notes | Reference(s) |

| E. coli | CTP | 110 | Competitive with UTP | [12] |

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Table 4: Intracellular Nucleotide Concentrations

The intracellular concentration of CTP is generally lower than that of other ribonucleotides, highlighting the tight regulation of its synthesis.

| Cell Line | CTP (pmol/10⁶ cells) | ATP (pmol/10⁶ cells) | GTP (pmol/10⁶ cells) | UTP (pmol/10⁶ cells) | Reference(s) |

| Various Normal and Tumor Cell Lines | 1.39 - 15.5 (detection limits) | 2.44 (detection limit) | 2.38 (detection limit) | 4.42 (detection limit) | [15] |

| Acute Myeloid Leukemia (AML) Blasts | Detectable and quantifiable | - | - | - | [16] |

| Colon Cancer Cell Lines (HT29, HCT116) | - | High millimolar concentrations reported | - | - | [17] |

Note: Absolute concentrations vary widely depending on the cell type, metabolic state, and analytical method.

CTP in Phospholipid Synthesis

CTP is a critical precursor for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), through the Kennedy pathway (also known as the CDP-choline and CDP-ethanolamine pathways).[3][4] CTP provides the high-energy intermediate, CDP-choline or CDP-ethanolamine, which is then combined with diacylglycerol (DAG) to form the final phospholipid.[12]

dot

Figure 2: The CDP-Choline Pathway for Phosphatidylcholine Synthesis.

Experimental Protocols

CTP Synthase Activity Assay

This protocol describes a method to measure CTP synthase activity in cell lysates by quantifying the CTP produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

Figure 3: Workflow for CTP Synthase Activity Assay.

Methodology:

-

Cell Lysis: Prepare cell lysates from control and experimental samples. Protein concentration should be determined to normalize the activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

HEPES buffer (70 mM, pH 8.0)

-

EDTA (1.7 mM)

-

MgCl₂ (13 mM)

-

ATP (1.3 mM)

-

GTP (0.2 mM)

-

Glutamine (13 mM)

-

Phosphoenolpyruvate (1.3 mM)

-

NaF (10 mM)

-

UTP (1.3 mM)

-

Stable isotope-labeled CTP (e.g., ¹³C-CTP) as an internal standard (10 µM)

-

-

Initiate Reaction: Add the cell lysate to the reaction mixture to a final volume.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 90 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid (HClO₄).

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

The sample is now ready for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Use a suitable chromatography method (e.g., HILIC or reversed-phase ion-pairing) to separate the nucleotides.

-

Detect and quantify CTP and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the amount of CTP produced based on the ratio of the peak area of CTP to the peak area of the internal standard, referencing a standard curve.

-

Normalize the activity to the protein concentration of the lysate.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Analysis of Intracellular Nucleotide Pools by HPLC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular nucleotides, including CTP, from cell cultures.[11]

dot

Figure 4: Workflow for Nucleotide Extraction and Analysis.

Methodology:

-

Cell Harvesting and Quenching:

-

Rapidly harvest cells from culture to minimize changes in nucleotide pools. This can be achieved by fast filtration or centrifugation at low temperatures.

-

Immediately quench metabolic activity by adding a cold extraction solvent (e.g., 6% trichloroacetic acid or cold methanol).

-

-

Extraction:

-

Incubate the cell-solvent mixture on ice to allow for complete extraction of nucleotides.

-

Vortex or sonicate to ensure thorough lysis and extraction.

-

-

Neutralization (for acid extractions):

-

If an acid like trichloroacetic acid was used, neutralize the extract with a suitable base (e.g., K₂CO₃).

-

-

Clarification:

-

Centrifuge the extract at high speed in a refrigerated centrifuge to pellet cell debris and precipitated macromolecules.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the nucleotides.

-

The sample can be stored at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Separate the nucleotides using a suitable HPLC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic column, which is effective for retaining and separating polar analytes like nucleotides.[11][18]

-

Use a tandem mass spectrometer for detection and quantification, which provides high sensitivity and specificity.

-

-

Data Analysis:

-

Identify and quantify each nucleotide by comparing its retention time and mass-to-charge ratio with those of pure standards.

-

Construct standard curves for absolute quantification.

-

Normalize the nucleotide amounts to the cell number or total protein content.

-

In Vitro RNA Synthesis using CTP Disodium Salt

CTP disodium salt is a standard reagent in NTP mixes for in vitro transcription (IVT) to synthesize RNA.[][19][20]

Methodology:

-

Template DNA Preparation:

-

Prepare a linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3) upstream of the sequence to be transcribed. The template can be a linearized plasmid or a PCR product.

-

-

In Vitro Transcription Reaction Setup:

-

In an RNase-free tube, combine the following components on ice:

-

Nuclease-free water

-

Transcription buffer (typically provides optimal pH and Mg²⁺ concentration)

-

NTP mix (containing ATP, GTP, UTP, and CTP disodium salt at appropriate concentrations)

-

RNase inhibitor

-

Linear DNA template

-

RNA polymerase (e.g., T7 RNA polymerase)

-

-

-

Incubation:

-

Mix the components gently and incubate the reaction at 37°C for a duration ranging from 30 minutes to several hours, depending on the desired yield.

-

-

DNase Treatment:

-

To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

-

-

RNA Purification:

-

Purify the synthesized RNA using methods such as lithium chloride precipitation, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin columns designed for RNA purification.

-

-

Quality Control:

-

Assess the concentration and purity of the RNA using UV spectrophotometry (A260/A280 ratio).

-

Verify the integrity and size of the RNA transcript by gel electrophoresis (e.g., denaturing agarose (B213101) or polyacrylamide gel).

-

Applications in Research and Drug Development

The essential nature of CTP and its synthesis pathway makes CTP synthase a compelling target for therapeutic intervention.

-

Anticancer Therapies: Rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis.[10] Therefore, inhibiting CTP synthase can be an effective strategy to halt tumor growth.

-

Antiviral Therapies: Some viruses rely on host cell machinery for nucleotide synthesis to replicate their genomes.[21] Targeting CTP synthase can thus be a viable antiviral strategy.

-

Immunomodulation: CTPS1 has been shown to be crucial for the proliferation of T and B lymphocytes.[] Therefore, inhibitors of CTPS1 are being explored for the treatment of autoimmune diseases and other immune-related disorders.

-

Biochemical Research: CTP disodium salt is widely used as a substrate in various enzymatic reactions to study RNA synthesis, metabolism, and cellular signaling pathways.[2]

Conclusion

CTP disodium salt is a vital reagent for researchers and professionals in the fields of molecular biology, biochemistry, and drug development. Its role as a direct precursor for CTP, a cornerstone of nucleic acid and phospholipid biosynthesis, places it at the heart of cellular metabolism and proliferation. A thorough understanding of the de novo synthesis pathway, the intricate regulation of CTP synthase, and the quantitative aspects of CTP metabolism is crucial for leveraging this knowledge in basic research and for the development of novel therapeutics targeting these essential cellular processes. The detailed experimental protocols provided in this guide serve as a practical resource for the application and analysis of CTP in a laboratory setting.

References

- 1. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. CTP synthetase - Wikipedia [en.wikipedia.org]

- 10. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 15. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 19. youtube.com [youtube.com]

- 20. Synthesis of RNA by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]

- 21. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cytidine Triphosphate (CTP) in Genetic Engineering and Virology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP), a fundamental pyrimidine (B1678525) nucleotide, plays a central and multifaceted role in the fields of genetic engineering and virology. Beyond its canonical function as a building block for RNA synthesis, CTP is critically involved in cellular metabolism, including phospholipid synthesis, and serves as a key regulatory molecule. In virology, the CTP biosynthetic pathway is frequently hijacked by viruses to fuel the replication of their RNA genomes. This dependency has spotlighted CTP synthase (CTPS), the rate-limiting enzyme in de novo CTP synthesis, as a promising target for broad-spectrum antiviral therapies. For genetic engineers, CTP is an indispensable reagent for in vitro transcription, enabling the synthesis of RNA for a myriad of applications, from functional studies to the production of mRNA-based therapeutics. This technical guide provides an in-depth exploration of the significance of CTP, detailing its biochemical pathways, its exploitation by viruses, and its application in cutting-edge molecular biology techniques. We present quantitative data on antiviral compounds targeting CTP synthesis, detailed experimental protocols, and visual representations of the key molecular interactions and workflows.

The Core Biochemistry of CTP

CTP is a high-energy molecule composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[1] Its significance stems from its diverse roles in cellular processes.

CTP as a Precursor for RNA Synthesis

The most well-established role of CTP is as one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required for the synthesis of RNA by RNA polymerases.[1] During transcription, CTP is incorporated into the growing RNA strand, forming a phosphodiester bond and releasing pyrophosphate.[2]

Role in Phospholipid Biosynthesis

CTP is a crucial coenzyme in the synthesis of glycerophospholipids, which are major components of cellular membranes.[3] It is utilized in the activation and transfer of diacylglycerol and lipid head groups, highlighting its importance in maintaining cellular structure and function.[1]

Regulation of Pyrimidine Metabolism

The synthesis of CTP is a tightly regulated process. The enzyme CTP synthase catalyzes the final and rate-limiting step in the de novo pyrimidine synthesis pathway, converting Uridine Triphosphate (UTP) to CTP.[4][5] This reaction is dependent on ATP and uses glutamine as a nitrogen source.[4] CTP itself acts as a feedback inhibitor of CTP synthase, thus regulating its own intracellular concentration.[4] Guanosine triphosphate (GTP) acts as an allosteric activator of CTP synthase.[4]

CTP in Virology: A Viral Achilles' Heel

The rapid replication of RNA viruses places a high demand on the host cell's nucleotide pools. Consequently, many viruses have evolved mechanisms to manipulate host cell metabolism to ensure a sufficient supply of the necessary building blocks for their progeny.

Viral Hijacking of CTP Synthesis

Numerous viruses, most notably RNA viruses, actively promote the synthesis of CTP to facilitate the replication of their genomes. For instance, the Epstein-Barr virus (EBV) upregulates the expression of both human CTP synthase 1 (CTPS1) and CTPS2. A compelling example of this viral strategy is seen with SARS-CoV-2, the causative agent of COVID-19. Several SARS-CoV-2 proteins, including ORF7b and ORF8, have been shown to interact with and activate host CTPS1.[6][7] This activation leads to an increased production of CTP, which is then utilized by the viral RNA-dependent RNA polymerase (RdRp) for genome replication.[6]

CTP Synthesis and Immune Evasion

The interaction between SARS-CoV-2 and CTPS1 reveals a sophisticated viral strategy that couples metabolic manipulation with immune evasion. Activated CTPS1 has been found to deamidate Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon (IFN) signaling pathway.[6][7] This modification of IRF3 dampens the host's innate immune response, creating a more favorable environment for viral replication.[6][7] This dual function of activated CTPS1 highlights it as a critical signaling node that integrates cellular metabolism with innate immunity.[6][7]

CTP Synthase as an Antiviral Target

The dependence of viruses on host CTP synthesis has made CTP synthase an attractive target for the development of broad-spectrum antiviral drugs.[6] Small-molecule inhibitors of CTPS1 have been shown to effectively impede the replication of SARS-CoV-2 in cell culture and in animal models.[6][7] These inhibitors act by depleting the intracellular CTP pool and, in the case of SARS-CoV-2, by restoring the interferon response.[6][7] The development of CTP synthase inhibitors represents a promising therapeutic strategy that could be effective against a range of rapidly evolving viruses.[6][7]

Quantitative Data on CTP Synthase Inhibitors against SARS-CoV-2

| Compound | Target | IC50 | CC50 | Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |

| CTP Synthetase-IN-1 | hCTPS1 | 32 nM | >10,000 nM | Not specified | >312.5 | [8] |

| CTP Synthetase-IN-1 | hCTPS2 | 18 nM | >10,000 nM | Not specified | >555.6 | [8] |

| Compound 10 | CTPS1 | ~1 µM | ~10 µM | Calu-3 | ~10 | [6] |

| GRL-0617 | SARS-CoV-2 PLpro | 2.3 µM | Not specified | Not specified | Not applicable | [9] |

| Remdesivir | SARS-CoV-2 RdRp | Not applicable | Not applicable | Not applicable | Not applicable | [9] |

| Niclosamide | Not specified | Low µM | Not specified | Vero | Not specified | Not specified |

| Ciclesonide | Not specified | Low µM | Not specified | Vero | Not specified | Not specified |

Note: Data for some compounds are incomplete in the provided search results. Further literature review is recommended for comprehensive information.

Enzyme Kinetics of CTP Synthase

| Enzyme | Substrate | Km | Vmax | Conditions | Reference |

| Yeast CTP Synthetase | ATP | Decreased upon phosphorylation | Increased upon phosphorylation | In vitro assay | [2] |

| Yeast CTP Synthetase | UTP | Not specified | Increased upon phosphorylation | In vitro assay | [2] |

CTP in Genetic Engineering: A Vital Reagent

In the realm of genetic engineering, CTP is a fundamental component in various techniques that involve the synthesis of RNA.

In Vitro Transcription (IVT)

In vitro transcription is a widely used laboratory procedure for synthesizing RNA molecules from a DNA template.[10] This technique is essential for a multitude of applications, including the production of mRNA for vaccines and therapeutics, the generation of RNA probes for hybridization assays, and the synthesis of functional RNAs for structural and mechanistic studies. CTP, along with ATP, GTP, and UTP, is a critical substrate for the RNA polymerase (typically T7, T3, or SP6) used in IVT reactions.[10][11] The concentration of CTP and the other NTPs directly impacts the yield and quality of the synthesized RNA.[10]

RNA Labeling

For applications requiring the tracking or visualization of RNA, labeled CTP can be incorporated during in vitro transcription. This can involve radioactive isotopes (e.g., ³²P-CTP) or non-radioactive labels such as fluorescent dyes or biotin.

Experimental Protocols

Protocol for In Vitro Transcription (IVT)

This protocol provides a general guideline for a standard in vitro transcription reaction. Optimization may be required depending on the specific template and desired RNA yield.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

Nuclease-free water

-

10x Transcription Buffer

-

ATP, GTP, CTP, UTP solution (10 mM each)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

DNase I (RNase-free)

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

2 µL of each NTP solution

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quantify the RNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Protocol for Quantification of Intracellular CTP by HPLC

This protocol outlines a method for the extraction and quantification of intracellular CTP using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

6% Trichloroacetic acid (TCA), ice-cold

-

5 M Potassium carbonate (K₂CO₃)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A (e.g., 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9)

-

Mobile phase B (e.g., 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0)

-

CTP standard solution

Procedure:

-

Cell Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold 6% TCA to the cells and incubate on ice for 10 minutes to precipitate macromolecules.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization:

-

Neutralize the supernatant by adding 5 M K₂CO₃.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto the HPLC system.

-

Separate the nucleotides using a gradient of mobile phase B.

-

Detect CTP by UV absorbance at 254 nm.

-

Quantify the CTP concentration by comparing the peak area to a standard curve generated with known concentrations of CTP.[12]

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

CTP Synthesis and Feedback Inhibition Pathway

SARS-CoV-2 Hijacking of CTP Synthesis and Immune Evasion

Experimental Workflow for Antiviral Screening Targeting CTP Synthase

Conclusion

Cytidine Triphosphate stands as a molecule of profound importance in both the manipulation of genetic material and the intricate dance between viruses and their hosts. For the genetic engineer, it is a cornerstone reagent for the synthesis of RNA, underpinning a vast array of molecular techniques. In the context of virology, the cellular pathways that produce CTP have emerged as a critical battleground, with viruses coopting this machinery for their own replication and, in some cases, to dismantle the host's immune defenses. The growing understanding of these interactions is paving the way for novel antiviral strategies that target fundamental host processes, offering the potential for broad-spectrum therapies that are less susceptible to viral evolution. A thorough comprehension of the multifaceted roles of CTP is therefore indispensable for researchers and professionals working at the forefront of molecular biology, virology, and drug development.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Template optimization for In Vitro Transcription [biosyn.com]

- 12. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Pyrimidine Nucleotide: A Technical History of Cytidine-5'-triphosphate

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational experimental protocols related to Cytidine-5'-triphosphate (CTP).

Introduction

Cytidine-5'-triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for numerous cellular processes. As a fundamental building block for the synthesis of ribonucleic acid (RNA), it plays a critical role in the transcription of genetic information. Beyond its role in nucleic acid synthesis, CTP is a key coenzyme in the biosynthesis of various phospholipids, essential components of cellular membranes, and is involved in the glycosylation of proteins.[1][2] This technical guide delves into the historical journey of CTP's discovery, tracing the key experiments and scientific minds that unveiled its existence and function. It provides a detailed look at the early experimental protocols used for its isolation, characterization, and the elucidation of its biosynthetic pathways, offering valuable insights for today's researchers in drug development and molecular biology.

A Historical Perspective: The Quest for the Building Blocks of Life

The discovery of CTP is intrinsically linked to the broader scientific endeavor to understand the composition and synthesis of nucleic acids that gained momentum in the mid-20th century. Following the discovery of adenosine-5'-triphosphate (B57859) (ATP) and its central role in energy metabolism, the focus expanded to include other nucleotides. The pioneering work on the enzymatic synthesis of purine (B94841) and pyrimidine nucleotides laid the groundwork for the identification and characterization of CTP.

While a singular "discovery" moment for CTP is not as distinctly chronicled as that for ATP, its existence was confirmed through the systematic elucidation of the de novo pyrimidine biosynthetic pathway. Research in the 1950s, particularly from the laboratory of Arthur Kornberg, was instrumental in delineating the enzymatic steps that lead to the synthesis of pyrimidine nucleotides.[3][4] These studies revealed that CTP is synthesized from uridine-5'-triphosphate (UTP) in a reaction catalyzed by the enzyme CTP synthase.[5][6]

The Enzymatic Synthesis of CTP: A Landmark Discovery

The key to understanding the origin of CTP lies in the discovery and characterization of CTP synthase (EC 6.3.4.2). This enzyme catalyzes the amination of UTP to CTP, a critical step in providing the necessary building blocks for RNA synthesis and other metabolic pathways.[5][6]

Key Experiments in the Elucidation of CTP Biosynthesis

The discovery of the enzymatic synthesis of CTP involved a series of elegant experiments that combined enzymology, isotopic labeling, and analytical separation techniques.

1. Identification of Precursors: Early studies by researchers like Arthur Kornberg focused on identifying the precursors of pyrimidine nucleotides. Through experiments with microbial extracts and isotopically labeled compounds, they established that orotic acid is a key intermediate in the biosynthesis of uridine (B1682114) nucleotides, the direct precursors to cytidine (B196190) nucleotides.[3]

2. The Role of CTP Synthase: Subsequent research led to the isolation and characterization of CTP synthase, the enzyme responsible for the conversion of UTP to CTP. These studies demonstrated that the reaction requires ATP as an energy source and a nitrogen donor, typically glutamine.[5][6]

3. Characterization of the Enzymatic Reaction: The kinetics and mechanism of the CTP synthase reaction were extensively studied. It was determined that the reaction proceeds through the ATP-dependent phosphorylation of UTP at the C4 position, followed by the nucleophilic attack of ammonia (B1221849) (derived from glutamine) to displace the phosphate (B84403) and form CTP.[5]

Quantitative Data from Early Studies

| Parameter | Organism/System | Method | Finding | Reference |

| CTP Synthase Activity | Escherichia coli | Spectrophotometric assay | Demonstrated the conversion of UTP to CTP, dependent on ATP and a nitrogen source. | [5][6] |

| Nucleotide Ratios | Various tissues | Paper and Ion-Exchange Chromatography | Established the relative abundance of different nucleotides, including CTP, in cellular extracts. | [7][8] |

| CTP Concentration | MOLT-3 human T-ALL cell line | Not specified | 6.5 +/- 3.9 nmol CTP/mg/h | [6] |

| CTP Concentration | Lymphocytes of healthy controls | Not specified | 1.8 +/- 0.9 nmol CTP/mg/h | [6] |

| CTP Concentration | Non-malignant CD34+ bone marrow controls | Not specified | 5.6 +/- 2.4 nmol CTP/mg/h | [6] |

Foundational Experimental Protocols

The discovery and characterization of CTP were reliant on the development and refinement of several key experimental techniques.

Isolation and Separation of Nucleotides

a. Paper Chromatography: This was a fundamental technique in the mid-20th century for separating complex mixtures of organic compounds.

-

Principle: Separation is based on the differential partitioning of solutes between a stationary phase (water adsorbed to the paper) and a mobile phase (an organic solvent mixture).

-

Methodology:

-

A spot of the nucleotide-containing extract is applied to a strip of filter paper.

-

The edge of the paper is immersed in a solvent mixture (e.g., isopropanol-HCl-water).

-

The solvent moves up the paper by capillary action, separating the nucleotides based on their polarity and solubility.

-

The separated nucleotides are visualized under UV light, as they absorb UV radiation.

-

b. Ion-Exchange Chromatography: This technique offered higher resolution and was crucial for the purification of nucleotides.

-

Principle: Separation is based on the reversible binding of charged molecules to an oppositely charged solid matrix (the ion-exchange resin).

-

Methodology:

-

A column is packed with an anion-exchange resin (e.g., Dowex-1).

-

The nucleotide mixture, which is negatively charged at neutral pH, is loaded onto the column.

-

Nucleotides are eluted by passing a salt gradient (e.g., increasing concentrations of NaCl or formate) through the column.

-

Different nucleotides elute at different salt concentrations based on their charge density.

-

Enzymatic Assay of CTP Synthase

This assay was central to identifying and characterizing the enzyme responsible for CTP synthesis.

-

Principle: The activity of CTP synthase is measured by monitoring the formation of CTP from UTP. This can be done directly by separating and quantifying the nucleotides or indirectly by coupling the reaction to another enzyme that produces a measurable product.

-

Spectrophotometric Assay (Coupled Assay):

-

The reaction mixture contains UTP, ATP, a nitrogen source (glutamine or ammonium (B1175870) salt), and a buffer.

-

The reaction is initiated by adding the enzyme preparation.

-

The formation of ADP (a product of the CTP synthase reaction) is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time. This rate is proportional to the CTP synthase activity.

-

-

HPLC-Based Assay:

-

The CTP synthase reaction is carried out for a defined period.

-

The reaction is stopped, and the mixture is analyzed by high-performance liquid chromatography (HPLC).

-

The amount of CTP produced is quantified by comparing the peak area to that of a known standard.

-

Signaling Pathways and Logical Relationships

The discovery of CTP immediately placed it within the central metabolic and biosynthetic pathways of the cell.

Figure 1: Simplified workflow of the de novo pyrimidine biosynthesis pathway leading to CTP.

The role of CTP extends beyond being a monomer for RNA. Its discovery was crucial for understanding phospholipid biosynthesis through the Kennedy pathway.

Figure 2: The role of CTP in the Kennedy pathway for phosphatidylcholine synthesis.

Conclusion

The discovery of Cytidine-5'-triphosphate was not a singular event but rather the culmination of intensive research into the fundamental building blocks of life. The work of pioneers like Arthur Kornberg in elucidating the enzymatic pathways of pyrimidine nucleotide biosynthesis was paramount. This foundational knowledge, built upon early analytical techniques like paper and ion-exchange chromatography, not only established the existence of CTP but also unveiled its critical roles in RNA synthesis and phospholipid metabolism. The experimental protocols developed during this era laid the groundwork for modern biochemical and molecular biology research. For today's scientists, understanding this history provides a valuable context for contemporary research and the ongoing development of therapeutic agents that target these essential pathways.

References

- 1. plasmaproteome.com [plasmaproteome.com]

- 2. Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peer.tamu.edu [peer.tamu.edu]

- 4. research.fredhutch.org [research.fredhutch.org]

- 5. PAPER CHROMATOGRAPHIC SEPARATION OF NUCLEOTIDES, NUCLEOSIDES, PURINES, AND PYRAMIDINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CTP synthetase - Wikipedia [en.wikipedia.org]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of Cytidine Triphosphate (CTP) in Protein Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, a critical post-translational modification, orchestrates a vast array of cellular processes, influencing protein folding, stability, trafficking, and cell-cell interactions. The fidelity and efficiency of glycosylation are paramount for cellular function and organismal health. Central to this intricate machinery is the high-energy nucleotide, Cytidine Triphosphate (CTP). This technical guide provides an in-depth exploration of the multifaceted functions of CTP in protein glycosylation, with a particular focus on its indispensable role in the biosynthesis of essential precursors for N-linked and O-linked glycosylation. We will delve into the enzymatic reactions fueled by CTP, examine quantitative data on its influence, and provide detailed experimental protocols for studying its function.

The Core Function of CTP: Fueling the Dolichol Phosphate (B84403) Cycle

The most well-characterized role of CTP in protein glycosylation is its function as a phosphate donor in the synthesis of dolichol phosphate (Dol-P), a lipid carrier essential for the assembly of the oligosaccharide precursor for N-linked glycosylation. This process is catalyzed by the enzyme dolichol kinase (DOLK) .

The Dolichol Kinase Reaction

Dolichol kinase, an integral membrane protein of the endoplasmic reticulum (ER), catalyzes the phosphorylation of dolichol using CTP as the specific phosphate donor.[1][2] The reaction is as follows:

Dolichol + CTP → Dolichol Phosphate + CDP

This reaction is a terminal and rate-limiting step in the de novo biosynthesis of Dol-P.[1][3] The availability of Dol-P is a critical factor controlling the rate of N-linked glycosylation.

Quantitative Analysis of Dolichol Kinase Activity

The kinetic parameters of dolichol kinase highlight the importance of CTP. The Michaelis constant (Km) for CTP is a key indicator of the enzyme's affinity for its substrate.

| Enzyme Source | Apparent Km for CTP (μM) | Conditions | Reference |

| Human Dolichol Kinase | 3.5 | In vitro assay | [3] |

| Artemia salina (brine shrimp) microsomes | 24 | In vitro assay with γ-32P CTP | [4] |

| Bovine liver microsomes (dephospholipidated) | 150 | In the presence of deoxycholate and dimyristoylphosphatidylcholine | [5] |

| Bovine liver microsomes (dephospholipidated) | 550 | In the presence of Triton X-100 and dimyristoylphosphatidylcholine | [5] |

Table 1: Apparent Michaelis Constants (Km) of Dolichol Kinase for CTP.

The variability in the apparent Km for CTP can be attributed to the different enzyme sources and the lipid environment, which is known to modulate dolichol kinase activity.[5]

CTP in the Synthesis of Other Nucleotide Sugars

Beyond the dolichol phosphate cycle, CTP is crucial for the synthesis of other nucleotide sugars that serve as donors in various glycosylation pathways.

CMP-Sialic Acid Synthesis

Sialylation, the addition of sialic acid residues to the termini of glycan chains, is a critical modification that influences cell recognition, adhesion, and signaling.[6] The activated donor for sialylation is CMP-sialic acid (CMP-Neu5Ac) . Its synthesis is catalyzed by CMP-sialic acid synthetase (CMAS) , which utilizes CTP.[6][7]

Sialic Acid + CTP → CMP-Sialic Acid + PPi

This reaction occurs in the nucleus of vertebrate cells, and the resulting CMP-sialic acid is then transported to the Golgi apparatus for use by sialyltransferases.[7][8]

CTP in Phosphatidylcholine and Phosphatidylethanolamine (B1630911) Synthesis

CTP is also a key substrate for CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), enzymes involved in the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), respectively.[9][10][11] While not directly involved in the enzymatic transfer of sugars to proteins, the synthesis of these major membrane phospholipids (B1166683) is essential for the integrity and function of the ER and Golgi apparatus, the cellular compartments where protein glycosylation occurs.

Signaling Pathways and Logical Relationships

The role of CTP in protein glycosylation is embedded within interconnected metabolic and signaling pathways.

Figure 1: The Dolichol Phosphate Cycle for N-linked Glycosylation. This diagram illustrates the central role of CTP in initiating the N-linked glycosylation pathway by providing the phosphate for dolichol phosphorylation, catalyzed by dolichol kinase (DOLK). The resulting dolichol phosphate (Dol-P) serves as the lipid anchor for the assembly of the oligosaccharide precursor, which is ultimately transferred to nascent proteins by the oligosaccharyltransferase (OST) complex.

Figure 2: CMP-Sialic Acid Biosynthesis Pathway. This diagram shows the synthesis of the activated sialic acid donor, CMP-Neu5Ac. CTP is a direct substrate for CMP-sialic acid synthetase (CMAS), which catalyzes the final step in this pathway. CMP-Neu5Ac is then transported to the Golgi for the sialylation of glycoproteins.

Experimental Protocols

In Vitro Dolichol Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-32P]CTP into dolichol.[5][12][13]

Materials:

-

Microsomal preparations (source of dolichol kinase)

-

Dolichol

-

[γ-32P]CTP (specific activity ~3000 Ci/mmol)

-

Non-radioactive CTP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

-

Stop solution (e.g., 10% trichloroacetic acid (TCA))

-

Scintillation cocktail and vials

-

Phosphocellulose paper (e.g., P81)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

Kinase assay buffer

-

Dolichol (e.g., 10-50 µM final concentration)

-

Microsomal protein (e.g., 50-100 µg)

-

Non-radioactive CTP to achieve the desired final concentration

-

[γ-32P]CTP (e.g., 1-5 µCi per reaction)

-

-

Initiate Reaction: Add the [γ-32P]CTP/CTP mixture to the reaction tube to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of cold stop solution (10% TCA).

-

Precipitation: Incubate on ice for 10 minutes to precipitate proteins and lipids.

-

Washing:

-

Spot the reaction mixture onto a phosphocellulose paper square.

-

Wash the paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]CTP.

-

Perform a final wash with ethanol (B145695) or acetone.

-

-

Quantification:

-

Air-dry the phosphocellulose paper.

-

Place the paper in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the amount of 32P incorporated into dolichol based on the specific activity of the [γ-32P]CTP and the counts per minute (CPM) obtained.

Quantification of Cellular Nucleotide Sugar Pools by LC-MS/MS

This method allows for the quantitative analysis of CTP and other nucleotide sugars in cell extracts, providing insights into precursor availability for glycosylation.[4][12][14]

Materials:

-

Cell culture and harvesting reagents

-

Extraction solvent (e.g., cold 80% methanol)

-

Internal standards (e.g., stable isotope-labeled nucleotide sugars)

-

LC-MS/MS system (e.g., with a HILIC or porous graphitic carbon column)

Procedure:

-

Cell Culture and Treatment: Culture cells under desired experimental conditions. To investigate the effect of CTP levels, cells can be treated with inhibitors of CTP synthesis or supplemented with cytidine.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing cells with ice-cold saline.

-

Lyse the cells and extract metabolites using a cold extraction solvent.

-

Include internal standards in the extraction solvent for accurate quantification.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant and dry it under vacuum or nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the nucleotide sugars using an appropriate chromatographic method.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-product ion transitions for CTP and other nucleotide sugars should be used.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide sugar using authentic standards.

-

Calculate the concentration of each nucleotide sugar in the cell extracts based on the peak areas and the standard curves, normalized to the internal standards and cell number or protein content.

-

Conclusion

Cytidine triphosphate is a cornerstone of protein glycosylation, acting as a critical substrate for the synthesis of key precursors. Its role extends from the initiation of the N-linked glycosylation pathway through the dolichol phosphate cycle to the provision of activated sialic acid for terminal glycan modifications. Understanding the intricate involvement of CTP in these pathways is fundamental for researchers in glycobiology and for professionals in drug development, as modulating glycosylation processes holds significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation into the precise regulatory functions of CTP in the complex and vital process of protein glycosylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]

- 9. The Development of a Metabolic Disease Phenotype in CTP:Phosphoethanolamine Cytidylyltransferase-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CTP:phosphoethanolamine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Phosphatidylethanolamine Homeostasis — The Critical Role of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) [mdpi.com]

- 12. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC/MS/MS Method Package for Sugars and Sugar Nucleotides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

Application Notes and Protocols for the Use of Cytidine-5'-triphosphate Disodium Salt in In Vitro Transcription

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt in in vitro transcription (IVT) reactions. This document outlines the critical role of CTP, offers detailed experimental protocols for standard and optimized high-yield RNA synthesis, and presents an application of in vitro transcribed mRNA in studying cellular signaling pathways.

The Role of CTP in In Vitro Transcription

Cytidine-5'-triphosphate is one of the four essential ribonucleoside triphosphates (NTPs), alongside ATP, GTP, and UTP, required for the synthesis of RNA by an RNA polymerase. In the context of IVT, CTP serves two primary functions:

-

Building Block for RNA Synthesis: CTP is incorporated into the growing RNA transcript by the RNA polymerase, forming the phosphodiester backbone of the RNA molecule. The sequence of the DNA template dictates the order of NTP incorporation.

-

Energy Source: The hydrolysis of the high-energy phosphate (B84403) bonds in CTP (and other NTPs) provides the energy required to drive the polymerization reaction forward.

The concentration and purity of CTP, along with the other NTPs, are critical factors that directly influence the yield, quality, and integrity of the synthesized RNA.

Optimizing CTP Concentration for Maximal RNA Yield

The concentration of each NTP, including CTP, is a key parameter to optimize for maximizing RNA yield in IVT reactions. While standard protocols often recommend a starting concentration of 0.5 mM for each NTP, higher concentrations can significantly increase the total RNA yield, particularly in high-yield transcription systems. However, it is crucial to maintain a proper balance with the magnesium ion (Mg²⁺) concentration, as Mg²⁺ is a critical cofactor for RNA polymerase and its activity is sensitive to the NTP concentration. An excess of NTPs relative to Mg²⁺ can inhibit the transcription reaction.

Table 1: Effect of NTP and Mg²⁺ Concentration on In Vitro Transcription Yield of a ~9.4 kb self-amplifying RNA

| Concentration of each NTP (ATP, CTP, UTP, GTP) | Mg²⁺ Concentration | Incubation Time | Average RNA Yield (µg per 1 µg template) |

| 5 mM | 75 mM | 2 hours | ~60 |

| 10 mM | 75 mM | 2 hours | ~118 |

| 20 mM | 75 mM | 2 hours | ~75 |

Data synthesized from Samnuan, K., et al. (2022). F1000Research.

As the data indicates, increasing the concentration of each NTP from 5 mM to 10 mM, while maintaining an optimal Mg²⁺ concentration, can nearly double the RNA yield. However, a further increase to 20 mM can have an inhibitory effect, highlighting the importance of careful optimization.

Experimental Protocols

Standard In Vitro Transcription Protocol (T7 RNA Polymerase)

This protocol is suitable for routine synthesis of RNA transcripts.

Materials:

-

Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

-

Nuclease-free water

-

10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

ATP, CTP, GTP, UTP solution mix (10 mM each)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

DNase I (RNase-free)

-

EDTA (0.5 M)

Procedure:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:

Component Volume (for a 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10X Transcription Buffer 2 µL 1X ATP, CTP, GTP, UTP Mix (10 mM each) 2 µL 1 mM each Linearized DNA Template (0.5 µg) X µL 25 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 1 µL | 2.5 U/µL |

-